![molecular formula C19H20N4O4 B14957481 2-[6,7-dimethoxy-2-methyl-4-oxo-3(4H)-quinazolinyl]-N-(2-pyridylmethyl)acetamide](/img/structure/B14957481.png)
2-[6,7-dimethoxy-2-methyl-4-oxo-3(4H)-quinazolinyl]-N-(2-pyridylmethyl)acetamide
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Overview
Description
2-[6,7-dimethoxy-2-methyl-4-oxo-3(4H)-quinazolinyl]-N-(2-pyridylmethyl)acetamide is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core with dimethoxy and methyl substitutions, as well as a pyridylmethyl acetamide group. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6,7-dimethoxy-2-methyl-4-oxo-3(4H)-quinazolinyl]-N-(2-pyridylmethyl)acetamide typically involves multiple steps. One common method includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the reaction of anthranilic acid derivatives with formamide or its equivalents under high-temperature conditions.
Dimethoxylation and Methylation:
Acetamide Formation: The final step involves the reaction of the quinazolinone derivative with 2-pyridylmethylamine in the presence of acetic anhydride to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[6,7-dimethoxy-2-methyl-4-oxo-3(4H)-quinazolinyl]-N-(2-pyridylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various quinazolinone derivatives with altered functional groups, which can exhibit different biological activities.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocycles.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and catalysts for chemical reactions.
Mechanism of Action
The mechanism of action of 2-[6,7-dimethoxy-2-methyl-4-oxo-3(4H)-quinazolinyl]-N-(2-pyridylmethyl)acetamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different substitutions.
Pyridylmethyl Acetamides: Compounds with similar acetamide linkages but different core structures.
Uniqueness
2-[6,7-dimethoxy-2-methyl-4-oxo-3(4H)-quinazolinyl]-N-(2-pyridylmethyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
The compound 2-[6,7-dimethoxy-2-methyl-4-oxo-3(4H)-quinazolinyl]-N-(2-pyridylmethyl)acetamide is a synthetic derivative of quinazoline, a class known for its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The molecular formula of this compound is C15H16N2O3, with a molecular weight of approximately 288.30 g/mol. The structure features a quinazoline core with methoxy groups at positions 6 and 7, enhancing its lipophilicity and biological interactions.
Biological Activities
Research indicates that quinazoline derivatives exhibit various biological activities, including:
- Anticancer Activity : Compounds similar to this quinazoline derivative have shown significant cytotoxic effects against various cancer cell lines. For instance, studies have reported IC50 values indicating potent inhibition of cell proliferation in human cancer cells .
- Antimicrobial Properties : Quinazoline derivatives have been evaluated for their antibacterial and antifungal activities. Some derivatives demonstrated effective inhibition against Gram-positive and Gram-negative bacteria .
- Anti-inflammatory Effects : Certain studies suggest that these compounds may inhibit nitric oxide production in inflammatory models, indicating potential as anti-inflammatory agents .
The mechanism of action for quinazoline derivatives often involves the inhibition of key enzymes or pathways in cellular processes. For example:
- Inhibition of Sirtuins : Some studies have suggested that these compounds may inhibit sirtuin enzymes, which play a role in cellular aging and cancer progression .
- Cyclooxygenase Inhibition : The anti-inflammatory properties may be attributed to the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response .
Synthesis
The synthesis of This compound typically involves multi-step organic reactions. The following table summarizes the general synthetic route:
Step | Reaction Type | Key Reagents | Outcome |
---|---|---|---|
1 | Condensation | Quinazoline derivative + Acetamide | Formation of acetamide derivative |
2 | Alkylation | Pyridylmethyl halide | Introduction of pyridylmethyl group |
3 | Methylation | Methylating agent | Addition of methyl groups |
Case Studies
Several studies have evaluated the biological activity of related quinazoline derivatives:
- Anticancer Evaluation : A study assessed the anticancer efficacy of various quinazoline derivatives against breast cancer cell lines, revealing that certain modifications significantly enhanced cytotoxicity .
- Antimicrobial Testing : Another research focused on the antimicrobial properties of quinazoline derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that compounds with specific substituents exhibited higher antibacterial activity compared to others .
- Anti-inflammatory Mechanism : A study investigated the anti-inflammatory effects through in vitro assays measuring nitric oxide production in RAW 264.7 cells. The results demonstrated significant inhibition by certain quinazoline derivatives .
Properties
Molecular Formula |
C19H20N4O4 |
---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3-yl)-N-(pyridin-2-ylmethyl)acetamide |
InChI |
InChI=1S/C19H20N4O4/c1-12-22-15-9-17(27-3)16(26-2)8-14(15)19(25)23(12)11-18(24)21-10-13-6-4-5-7-20-13/h4-9H,10-11H2,1-3H3,(H,21,24) |
InChI Key |
LYKVFIKWMXMOFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC(=C(C=C2C(=O)N1CC(=O)NCC3=CC=CC=N3)OC)OC |
Origin of Product |
United States |
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